
2'-Deoxyguanylyl-(3'-5')-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine is a dinucleotide composed of two deoxyribonucleotides, deoxyguanosine and deoxycytidine, linked by a phosphodiester bond. This compound is a crucial component in the study of DNA structure and function, as it mimics the natural sequences found in DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine typically involves the use of phosphoramidite chemistry. The process begins with the protection of the hydroxyl groups on the deoxyribonucleosides. The 5’-hydroxyl group of deoxyguanosine is protected with a dimethoxytrityl (DMT) group, and the 3’-hydroxyl group of deoxycytidine is protected with a silyl group. The protected nucleosides are then activated with a phosphoramidite reagent, followed by coupling to form the phosphodiester bond. The final step involves the removal of the protecting groups to yield the desired dinucleotide.
Industrial Production Methods
Industrial production of 2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine follows a similar synthetic route but on a larger scale. Automated DNA synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The guanine base can be oxidized to form 8-oxo-2’-deoxyguanosine.
Reduction: The cytosine base can be
Properties
CAS No. |
23405-83-6 |
|---|---|
Molecular Formula |
C19H25N8O10P |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)13-3-8(29)11(36-13)6-34-38(32,33)37-9-4-14(35-10(9)5-28)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30)/t8-,9-,10+,11+,13+,14+/m0/s1 |
InChI Key |
PPVMMJMVKDNUAD-WKSZEZMPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=NC5=C4N=C(NC5=O)N)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


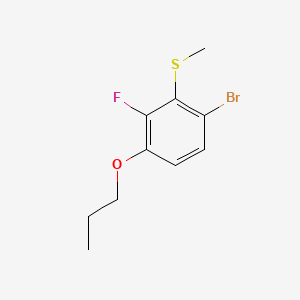
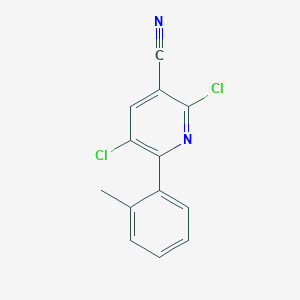
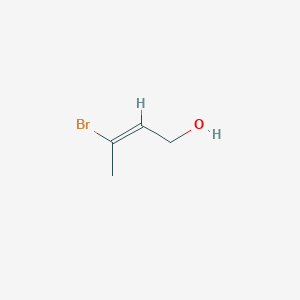

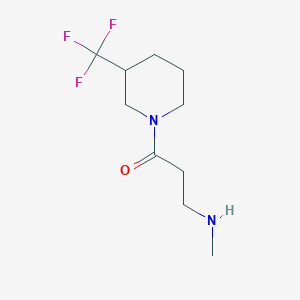
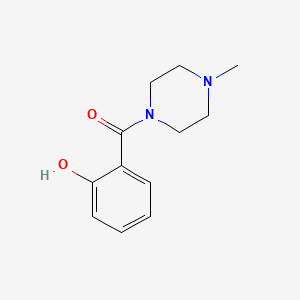
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
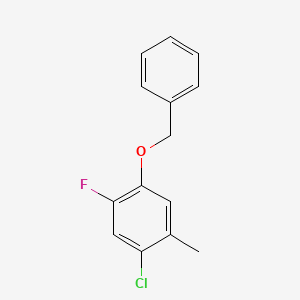
![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
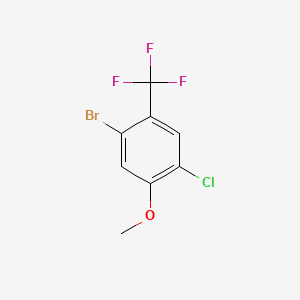
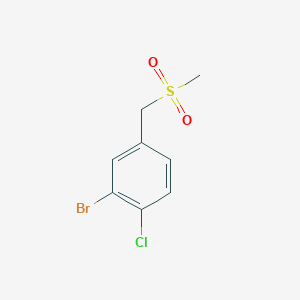
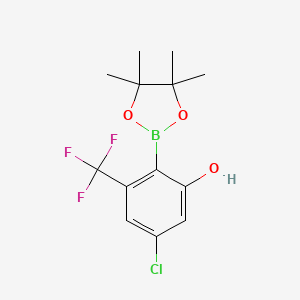
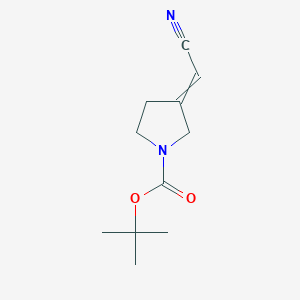
![N-methyl-2-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14768386.png)
